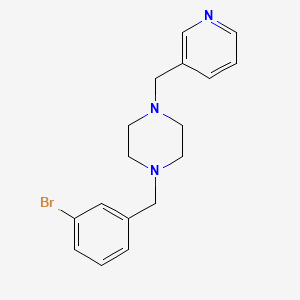
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of pharmacology and neuroscience.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine involves its binding to certain receptors in the brain, including the serotonin and dopamine receptors. This binding results in the modulation of neurotransmitter release, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in certain areas of the brain, leading to changes in behavior. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its high selectivity for certain receptors in the brain. This allows researchers to study specific pathways and neurotransmitter systems. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research related to 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is its potential use as a treatment for addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is a need for the development of new and improved synthesis methods for this compound to make it more accessible for researchers.
In conclusion, 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine is a valuable tool for scientific research in the field of pharmacology and neuroscience. Its high selectivity for certain receptors in the brain and its potential therapeutic applications make it a promising compound for future studies.
Synthesis Methods
The synthesis of 1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine involves the reaction of 3-bromobenzyl chloride with 3-pyridinemethanol in the presence of potassium carbonate and DMF (N,N-dimethylformamide). The resulting product is then reacted with piperazine in the presence of triethylamine to yield the final product.
Scientific Research Applications
1-(3-bromobenzyl)-4-(3-pyridinylmethyl)piperazine has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the central nervous system. It has been used in studies related to anxiety, depression, and addiction, among other conditions.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-17-5-1-3-15(11-17)13-20-7-9-21(10-8-20)14-16-4-2-6-19-12-16/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDMFLIWLZITCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-4-(pyridin-3-ylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)

![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)



![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)

![4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5787016.png)

